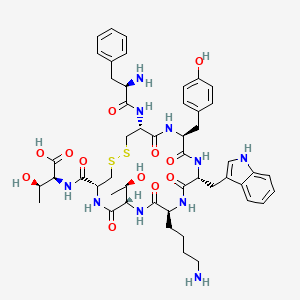

Tyr3-Octreotate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tyr3-Octreotate is a synthetic peptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. It is primarily used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors that express somatostatin receptors. This compound is known for its high affinity for somatostatin receptor subtype 2, making it an effective agent in targeting and treating these tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr3-Octreotate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product undergoes rigorous quality control to ensure purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Tyr3-Octreotate undergoes various chemical reactions, including:

Oxidation: The disulfide bond formation between cysteine residues.

Reduction: Breaking of disulfide bonds under reducing conditions.

Substitution: Radiolabeling with isotopes like Lutetium-177 or Copper-64 for imaging and therapeutic purposes

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or air oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Radiolabeling: Chelating agents like DOTA (tetraxetan) are used to bind the radioactive isotopes

Major Products Formed

Radiolabeled this compound: Used in imaging and therapy of neuroendocrine tumors.

Oxidized and Reduced Forms: Depending on the redox conditions applied

Scientific Research Applications

Tyr3-Octreotate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying peptide synthesis and radiolabeling techniques.

Biology: Investigates the role of somatostatin receptors in various physiological processes.

Medicine: Primarily used in PRRT for treating neuroendocrine tumors. .

Industry: Employed in the development of diagnostic and therapeutic radiopharmaceuticals

Mechanism of Action

Tyr3-Octreotate exerts its effects by binding to somatostatin receptors, particularly subtype 2, on the surface of neuroendocrine tumor cells. This binding triggers receptor-mediated endocytosis, allowing the radiolabeled compound to enter the cells. The radioactive isotopes then emit radiation, causing double-strand DNA breaks and inducing cell death .

Comparison with Similar Compounds

Similar Compounds

Octreotide: Another somatostatin analogue used in treating acromegaly and neuroendocrine tumors.

Lanreotide: Similar to octreotide, used in long-term treatment of acromegaly.

Vapreotide: Used in managing acute variceal bleeding in cirrhotic patients

Uniqueness

Tyr3-Octreotate is unique due to its high affinity for somatostatin receptor subtype 2 and its effectiveness in PRRT. Compared to other analogues, it shows better tumor uptake and longer residence times, making it a preferred choice for treating neuroendocrine tumors .

Properties

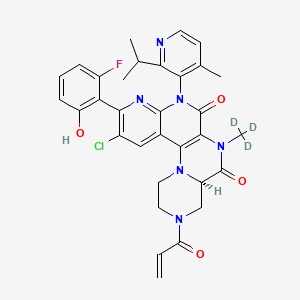

Molecular Formula |

C49H64N10O12S2 |

|---|---|

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |

InChI Key |

QGZGIBMEBJNHKH-XNHQACNRSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)

![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)

![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)